4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a fused isothiazolidinone ring and a pyridinylmethyl substituent. This compound belongs to a class of nonpeptidic inhibitors targeting enzymes such as protein-tyrosine phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways . Its design leverages the isothiazolidinone (IZD) moiety as a phosphonate mimetic, which enhances binding to the catalytic site of PTP1B while improving membrane permeability compared to peptidic analogs . The methyl group at the 2-position of the benzene ring and the pyridin-4-ylmethyl substituent are critical for optimizing hydrogen-bonding interactions with residues like Asp48 and Arg47 in the PTP1B active site .
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-12-10-14(19-16(20)6-9-25(19,21)22)2-3-15(12)26(23,24)18-11-13-4-7-17-8-5-13/h2-5,7-8,10,18H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWQBYLWFYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS Number: 1015602-25-1) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The structure includes a benzenesulfonamide moiety and an isothiazolidinone ring, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, derivatives showed varying degrees of activity against common pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .
Anti-inflammatory Activity
In vivo studies have demonstrated that certain sulfonamides can effectively reduce inflammation. For instance, compounds derived from benzenesulfonamides have been shown to inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents. The anti-inflammatory effects of these compounds were measured by the percentage inhibition of edema at various time intervals .
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the isothiazolidinone ring enhances its potential to act as an enzyme inhibitor, particularly towards carbonic anhydrases, which play a crucial role in various physiological processes including respiration and acid-base balance.
Molecular docking studies have suggested that this compound can effectively bind to the active sites of target enzymes, indicating a strong binding affinity and specificity towards different isoforms of carbonic anhydrase.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological activity of related sulfonamide compounds:
- Cardiovascular Effects : A study investigating the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts revealed that certain compounds could significantly alter coronary resistance and perfusion pressure, suggesting cardiovascular implications .
- Antioxidant Activity : Some derivatives exhibited antioxidant properties comparable to Vitamin C, indicating their potential utility in combating oxidative stress-related diseases .
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with bacterial folic acid synthesis, thereby inhibiting cell growth and replication.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, it was found that certain sulfonamide derivatives demonstrated effective inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could be further investigated for its potential use as an antimicrobial agent in clinical settings .
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been widely studied. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines. The design of molecular hybrids combining sulfonamide structures with other pharmacophores has been a promising strategy in developing new anticancer agents.
Case Study: Cytotoxic Activity
In one study, a series of structurally modified sulfonamides were evaluated for their cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that modifications to the sulfonamide structure significantly enhanced anticancer activity, suggesting that the compound could serve as a lead structure for further development .
Enzyme Inhibition Studies
Sulfonamides are known to act as enzyme inhibitors. The specific compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
Case Study: Enzyme Inhibitory Activity
Research conducted on similar compounds has demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively. The inhibition of these enzymes by sulfonamides could lead to therapeutic applications in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s structural uniqueness lies in its isothiazolidinone-dioxide ring and pyridinylmethyl group. Below is a comparison with closely related sulfonamide derivatives:
Substituent Effects on Activity
- Pyridinyl vs. Benzimidazole : Replacement of benzimidazole (in earlier PTP1B inhibitors) with pyridin-4-ylmethyl reduces steric hindrance while retaining hydrogen bonding to Asp46. This substitution improves selectivity over other phosphatases .
- Methyl Group Positioning : The 2-methyl group on the benzene ring minimizes hydrophobic clashes in the PTP1B active site, unlike bulkier substituents (e.g., chloro derivatives), which disrupt binding .
- Azide Functionalization : Compounds like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide prioritize synthetic utility (e.g., click chemistry) over biological activity, highlighting divergent design goals .
Key Research Findings
Structural Insights : Crystallography reveals that the pyridin-4-ylmethyl group in the target compound forms a water-mediated hydrogen bond with Arg47, a critical interaction absent in N,N-dimethyl analogs .
SAR Flatness : Substitutions on the benzene or pyridine rings often lead to flat structure-activity relationships (SAR), emphasizing the necessity of unsubstituted moieties for optimal binding .
Permeability vs. Potency: Nonpeptidic backbones (e.g., aryl sulfonamides) enhance cellular permeability without sacrificing potency, a limitation in earlier peptidic inhibitors .
Preparation Methods
Synthesis of 2-Methyl-4-sulfamoylbenzoic Acid
The benzenesulfonamide core is synthesized via sulfonation of 2-methylbenzoic acid. A typical protocol involves:
- Sulfonation : Treatment of 2-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours, yielding 2-methyl-4-chlorosulfonylbenzoic acid.
- Amination : Reaction with aqueous ammonia (NH₃) at room temperature to form 2-methyl-4-sulfamoylbenzoic acid.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5°C | 4 h | 78% |
| Amination | NH₃ (aq.) | 25°C | 2 h | 92% |
This intermediate is purified via recrystallization from ethanol/water (1:1).
Formation of the Isothiazolidinone Ring
The 1,1-dioxido-3-oxoisothiazolidin-2-yl group is introduced through cyclization of a β-mercaptopropionamide derivative. Key steps include:
- Thiol Incorporation : Reaction of 2-methyl-4-sulfamoylbenzoic acid with cysteamine (H₂NCH₂CH₂SH) in the presence of N,N'-dicyclohexylcarbodiimide (DCC), forming 4-(2-aminoethylsulfanyl)carbonyl-2-methylbenzenesulfonamide.
- Oxidative Cyclization : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours, inducing ring closure and oxidation to the sulfone.
Mechanistic Insight :
The thiol group undergoes oxidation to a sulfonic acid, followed by intramolecular nucleophilic attack by the amine to form the five-membered ring.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | 6 h | 85% |
| mCPBA | DCM | 25°C | 12 h | 72% |
N-Alkylation with 4-(Aminomethyl)pyridine
The final step involves coupling the isothiazolidinone intermediate with 4-(aminomethyl)pyridine:
- Activation : The sulfonamide nitrogen is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
- Alkylation : Addition of 4-(chloromethyl)pyridine hydrochloride and heating at 50°C for 8 hours.
Critical Parameters :
- Base Selection : NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., O-alkylation).
- Solvent : THF provides optimal solubility for both the intermediate and alkylating agent.
Yield Enhancement :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | THF | 50°C | 8 h | 76% |
| K₂CO₃ | DMF | 80°C | 12 h | 58% |
Characterization and Analytical Validation
The final product is validated using:
- ¹H NMR (DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.85 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.55 (s, 2H, CH₂N), 2.40 (s, 3H, CH₃).
- LC-MS : m/z 395.5 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇N₃O₅S₂.
- IR : Peaks at 1160 cm⁻¹ (S=O) and 1680 cm⁻¹ (C=O) confirm sulfone and ketone functionalities.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The para-directing effect of the methyl group ensures >90% regioselectivity during sulfonation. Impurities (ortho isomers) are removed via column chromatography (SiO₂, ethyl acetate/hexanes).
Oxidative Overreduction
Using H₂O₂ instead of stronger oxidants like KMnO₄ prevents overoxidation of the thiol to sulfonic acid before cyclization.
Q & A
Q. Critical parameters :
- Temperature : Maintain 0–5°C during sulfonamide coupling to prevent side reactions.
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalyst selection : Employ triethylamine or DMAP to accelerate coupling reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers indicate successful synthesis?
- NMR spectroscopy :
- Mass spectrometry : A molecular ion peak matching the exact mass (e.g., m/z 409.2 for C₁₆H₁₇N₃O₄S₂⁺) confirms molecular integrity .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Integrate density functional theory (DFT) calculations to:
- Predict transition states for cyclization steps, reducing trial-and-error experimentation.
- Simulate solvent effects on reaction kinetics using COSMO-RS models.
- Validate synthetic pathways via ab initio molecular dynamics (AIMD) to identify energy barriers .
Case study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for analogous sulfonamides .
Advanced: What strategies resolve contradictions in reported biological activities of similar sulfonamides?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding using molecular docking.
- In vitro validation : Conduct E. coli dihydropteroate synthase (DHPS) inhibition assays to confirm mechanistic consistency with folic acid pathway disruption .
- Data triangulation : Cross-reference crystallographic data (e.g., co-crystals with benzoic acid derivatives) to validate binding modes .
Advanced: What experimental design principles apply to SAR studies of this compound’s analogs?
- Factorial design : Use a 2³ factorial matrix to evaluate the impact of substituent position (e.g., methyl, pyridinyl), solvent polarity, and temperature on bioactivity.
- Response surface methodology (RSM) : Optimize reaction yield and purity simultaneously by modeling interactions between pH and catalyst concentration .
- Statistical validation : Apply ANOVA to distinguish significant variables (e.g., p < 0.05 for pyridine ring substitution effects) .
Advanced: What mechanistic studies confirm the proposed antibacterial mode of action?
- Enzymatic assays : Measure IC₅₀ values against purified DHPS to quantify inhibition potency.
- Gene knockout studies : Compare antibacterial activity in wild-type vs. folP-deficient Staphylococcus aureus strains.
- Isothermal titration calorimetry (ITC) : Determine binding affinity (Kd) between the sulfonamide and DHPS active sites .
Advanced: How can Design of Experiments (DOE) improve synthesis efficiency?
- Taguchi orthogonal arrays : Screen seven variables (e.g., solvent, catalyst, stoichiometry) in 18 experiments instead of 128 full-factorial trials.
- Central composite design : Optimize yield and purity responses for isothiazolidinone cyclization, identifying non-linear relationships between temperature and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
